N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chlorinated phenyl groups and a pyrazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methylaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with hydrazine to form the pyrazolidinone ring. The final step involves the acylation of the pyrazolidinone with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-1-naphthamide
- N-(4-chlorophenyl)acetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide is unique due to its specific combination of chlorinated phenyl groups and a pyrazolidinone ring, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17Cl2N3O2 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-11-2-5-14(9-16(11)20)22-17(24)8-12-10-21-23(18(12)25)15-6-3-13(19)4-7-15/h2-7,9,12,21H,8,10H2,1H3,(H,22,24) |
InChI Key |
PKTLALBGYOHKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CNN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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